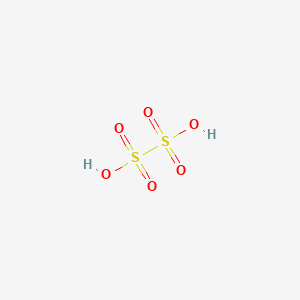

Dithionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dithionic acid is a sulfur oxoacid. It is a conjugate acid of a dithionate(1-).

科学的研究の応用

Chemical Synthesis

1. Reducing Agent in Organic Chemistry

Dithionic acid serves as a reducing agent in several organic reactions. Its ability to donate electrons makes it useful in the synthesis of various organic compounds. For instance, it can facilitate the reduction of carbonyl compounds to alcohols, contributing to the development of more complex molecular structures.

2. Synthesis of Metal Dithionates

this compound is instrumental in the preparation of metal dithionates. The reaction between this compound and metal salts leads to the formation of metal dithionates, which are utilized in various applications, including catalysis and materials science. This process can be represented as follows:

This reaction highlights the versatility of this compound in generating metal complexes that have specific catalytic properties.

Environmental Applications

1. Wastewater Treatment

this compound has been explored as a potential agent for wastewater treatment, particularly in the removal of heavy metals from industrial effluents. Its ability to form stable complexes with heavy metals allows for effective extraction and precipitation, thus minimizing environmental pollution.

2. Soil Remediation

In soil remediation efforts, this compound can be employed to enhance the bioavailability of nutrients and contaminants. By modifying the oxidation state of sulfur compounds in soils, this compound aids in the bioremediation processes that restore soil health.

Industrial Applications

1. Metal Finishing Processes

this compound is used in metal finishing industries as part of aqueous solutions that facilitate metal plating and finishing operations. The compound helps improve surface quality and enhances the adhesion properties of coatings applied to metals.

2. Sulfur Cycle Studies

Researchers utilize this compound to study sulfur cycles within ecosystems. Its role as a sulfur oxoacid allows scientists to investigate oxidation-reduction reactions involving sulfur species, contributing to a deeper understanding of biogeochemical cycles.

Case Study 1: this compound in Heavy Metal Removal

A study conducted by researchers demonstrated that this compound could effectively remove lead ions from contaminated water sources. The experiment showed a significant reduction in lead concentration when this compound was introduced into the wastewater treatment process, highlighting its potential for environmental remediation.

Case Study 2: Synthesis of Metal Dithionates

In another research project, scientists synthesized various metal dithionates using this compound as a precursor. The resulting compounds exhibited unique catalytic properties that were tested in organic reactions, showcasing their applicability in synthetic chemistry.

特性

CAS番号 |

14970-71-9 |

|---|---|

分子式 |

H2SO4.O3S H2S2O6 H2O6S2 |

分子量 |

162.15 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChIキー |

RMGVZKRVHHSUIM-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)S(=O)(=O)O |

正規SMILES |

OS(=O)(=O)S(=O)(=O)O |

密度 |

Relative density (water = 1): 1.9 |

Key on ui other cas no. |

14970-71-9 8014-95-7 |

物理的記述 |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

関連するCAS |

13455-20-4 (di-potassium salt) 7631-94-9 (di-hydrochloride salt) |

溶解性 |

Solubility in water: miscible, reaction |

蒸気密度 |

Relative vapor density (air = 1): 3-3.3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。